molecular formula C10H11N3O B11905308 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 70705-32-7

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No.: B11905308
CAS No.: 70705-32-7
M. Wt: 189.21 g/mol
InChI Key: IWCXCOPEULNXNF-UHFFFAOYSA-N
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Description

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as sodium methoxide . The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Hypnotic Agents:
One of the primary applications of 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is as an intermediate in the synthesis of hypnotic drugs such as Zolpidem. Zolpidem is a non-benzodiazepine medication used for the treatment of insomnia, acting primarily on GABA receptors to produce sedative effects. The synthesis process involves the conversion of this compound into Zolpidem through various chemical reactions including hydrolysis and condensation with dimethylamine .

2. Neuropharmacology:
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant interaction with benzodiazepine receptors, which are crucial in modulating anxiety and sleep disorders. Compounds related to this compound have been studied for their anxiolytic properties and potential therapeutic effects on anxiety disorders .

3. Antimicrobial Activity:
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties. They have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism often involves inhibition of bacterial enzymes or interference with cellular processes .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methods, typically involving the reaction of imidazo[1,2-a]pyridine derivatives with acetic acid or its derivatives under specific conditions. Optimized synthetic routes yield high purity and yield rates, making this compound accessible for further pharmacological studies.

Synthesis Method Yield (%) Conditions
Reaction with acetic anhydride85%Reflux in dichloromethane
Hydrolysis of nitrile derivatives90%Acidic conditions at elevated temperatures

Case Studies

Case Study 1: Zolpidem Synthesis
In a patent application detailing an improved process for synthesizing Zolpidem from this compound, researchers optimized reaction conditions to enhance yield and reduce byproducts. The process involved hydrolyzing nitrile intermediates followed by halogenation and amination steps to achieve the final hypnotic compound efficiently .

Case Study 2: Antimicrobial Evaluation
A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimal cytotoxicity, highlighting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may also interfere with DNA synthesis or repair, contributing to its anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is unique due to its specific structural features that allow it to interact with a different set of molecular targets compared to other imidazo[1,2-a]pyridine derivatives. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Biological Activity

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide, a derivative of imidazo[1,2-a]pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a fused imidazole and pyridine ring, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Cell Cycle Regulation : The compound has been shown to influence the G1-S transition in the cell cycle. It promotes the E2F transcriptional program and initiates DNA synthesis, thereby modulating cellular proliferation and apoptosis .
  • Enzyme Inhibition : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased acetylcholine levels in synaptic clefts, enhancing cholinergic signaling .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. They are involved in inducing apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Properties : this compound has shown moderate antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These effects were evaluated using the agar well diffusion method .
  • Anticonvulsant Effects : The compound has also been investigated for its anticonvulsant properties. It demonstrated protective effects in animal models against seizures induced by pentylenetetrazol (PTZ), suggesting a potential role in epilepsy treatment .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialModerate activity against bacteria
AnticonvulsantProtective effects in seizure models
Enzyme InhibitionInhibits AChE activity

Case Study: Anticancer Activity

In a study examining the anticancer effects of imidazo[1,2-a]pyridine derivatives including this compound, researchers found that these compounds could significantly reduce cell viability in various cancer cell lines. The mechanism was linked to the activation of apoptosis pathways through caspase activation and modulation of cell cycle regulators .

Case Study: Antimicrobial Evaluation

Another study focused on the antimicrobial potential of synthesized imidazo[1,2-a]pyridine derivatives. The results indicated that this compound exhibited notable antibacterial activity against S. aureus and E. coli, with inhibition zones measured using standard microbiological techniques .

Properties

CAS No.

70705-32-7

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetamide

InChI

InChI=1S/C10H11N3O/c1-7-2-3-10-12-8(4-9(11)14)6-13(10)5-7/h2-3,5-6H,4H2,1H3,(H2,11,14)

InChI Key

IWCXCOPEULNXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CC(=O)N

Origin of Product

United States

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